Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
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Overview
Description
Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a methyl ester and a chlorine substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with suitable reagents to form the desired triazolopyrazine structure . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases like c-Met and VEGFR-2, inhibiting their activity and thereby preventing cancer cell proliferation . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: Similar in structure but with a pyridazine ring instead of a pyrazine ring.
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines: These compounds have a similar triazolopyrazine core but differ in the degree of saturation and substituents.
Uniqueness
Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This gives it distinct chemical and biological properties compared to other triazolopyrazines .
Properties
Molecular Formula |
C7H5ClN4O2 |
---|---|
Molecular Weight |
212.59 g/mol |
IUPAC Name |
methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C7H5ClN4O2/c1-14-7(13)6-11-10-5-2-9-4(8)3-12(5)6/h2-3H,1H3 |
InChI Key |
IEYBFQYOKAWWAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C2N1C=C(N=C2)Cl |
Origin of Product |
United States |
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